2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
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Description
The compound “2-(2,4-dichlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide” is a complex organic molecule. It contains an imidazo[2,1-b]thiazole moiety, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements in its rings). This moiety is often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and heterocycles. The presence of the dichlorophenoxy group suggests that the compound might have significant polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the imidazo[2,1-b]thiazole moiety can potentially participate in reactions such as electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the dichlorophenoxy group and the imidazo[2,1-b]thiazole moiety would likely influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) focused on the synthesis of new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, which were evaluated for antitumor activity against various human tumor cell lines. Among the synthesized compounds, certain derivatives showed considerable anticancer activity against some cancer cell lines, highlighting the potential of similar compounds in cancer research (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial and Antifungal Applications
Research by Desai et al. (2008) and others has demonstrated the synthesis of acetamide derivatives bearing heterocyclic rings, such as thiazolidines and azetidines, and evaluated their antibacterial activity against both gram-positive and gram-negative bacteria. These studies suggest the potential of such compounds in developing new antibacterial agents (Desai et al., 2008).
Anticonvulsant Evaluation
Nath et al. (2021) designed and synthesized a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives and evaluated them for anticonvulsant activities. Their study indicates the role of similar compounds in neurological disorder treatment, emphasizing the need for further exploration in this area (Nath et al., 2021).
Molecular Docking and Synthesis for Anti-inflammatory Applications
Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an indole acetamide derivative, demonstrating its potential anti-inflammatory properties through in silico modeling. This suggests that compounds with similar structural features might be explored for their anti-inflammatory effects (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O2S/c20-13-4-5-17(15(21)9-13)26-11-18(25)22-14-3-1-2-12(8-14)16-10-24-6-7-27-19(24)23-16/h1-5,8-10H,6-7,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OODGPYXVOTZXBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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